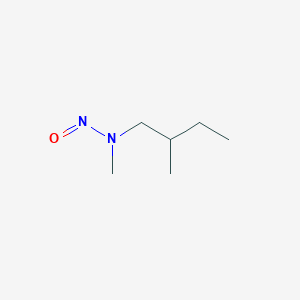
N-Nitrosomethyl(2-methylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosomethyl(2-methylbutyl)amine is a chemical compound with the molecular formula C6H14N2O. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitrosomethyl(2-methylbutyl)amine can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide .
Industrial Production Methods
Industrial production methods for nitrosamides often involve the use of safe and efficient reagents to ensure high yields and purity. For example, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe, nontoxic, and easy-to-handle reagent for the monoselective N-methylation of amides .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrosomethyl(2-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Nitrosomethyl(2-methylbutyl)amine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Nitrosomethyl(2-methylbutyl)amine involves its interaction with molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in modifications of DNA, proteins, and other cellular components, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Nitrosomethyl(2-methylbutyl)amine include other nitrosamides such as N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoguanidines .
Uniqueness
This compound is unique due to its specific structural features and reactivity. The presence of the 2-methylbutyl group and the nitroso functionality imparts distinct chemical and biological properties compared to other nitrosamides .
Conclusion
This compound is a versatile compound with significant chemical reactivity and potential applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
130787-81-4 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
Clave InChI |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
SMILES canónico |
CCC(C)CN(C)N=O |
Sinónimos |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















